Calcium;chloride;hexahydrate

Description

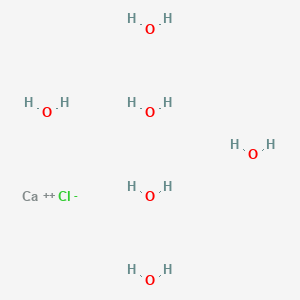

Calcium chloride hexahydrate (CaCl₂·6H₂O) is an inorganic salt composed of calcium ions (Ca²⁺), chloride ions (Cl⁻), and six water molecules. With a molecular weight of 219.08 g/mol, it is highly hygroscopic and exhibits excellent solubility in water . This compound is widely utilized in thermal energy storage systems due to its phase change properties, achieving latent heat storage capacities over thousands of thermal cycles (up to 5,650 cycles in testing) . Additionally, it serves critical roles in deicing, dust control, and artificial saliva formulations . However, its application in phase change materials (PCMs) is hindered by supercooling, which can be mitigated using nucleating agents like strontium chloride hexahydrate . Safety assessments classify it as a medium-harmful substance under the Globally Harmonized System (GHS), requiring careful handling to avoid eye irritation .

Properties

Molecular Formula |

CaClH12O6+ |

|---|---|

Molecular Weight |

183.62 g/mol |

IUPAC Name |

calcium;chloride;hexahydrate |

InChI |

InChI=1S/Ca.ClH.6H2O/h;1H;6*1H2/q+2;;;;;;;/p-1 |

InChI Key |

GFLJJPACUUETFX-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Conventional Preparation from Aqueous Solutions

The classical approach to preparing calcium chloride hexahydrate involves crystallizing it from an aqueous calcium chloride solution. The process typically includes:

Saturation of CaCl₂ solution: A saturated calcium chloride solution is prepared by dissolving anhydrous calcium chloride in water at controlled temperatures, often around room temperature (~20 °C). The solubility of calcium chloride varies with temperature, influencing the hydrate form crystallized. For example, calcium chloride hexahydrate crystals begin to form when the solution reaches approximately 44–50 wt% CaCl₂ concentration at room temperature.

Crystallization: Controlled cooling or evaporation induces crystallization of CaCl₂·6H₂O. The crystallization sequence depends on temperature and concentration, with other hydrates (di-, tetra-, and monohydrates) forming at different concentration ranges.

Harvesting and drying: The crystals are separated and dried under conditions that preserve the hexahydrate form without dehydration.

Table 1. Solubility of Calcium Chloride in Water at Various Temperatures (approximate values)

| Temperature (°C) | Solubility (g CaCl₂/100 g H₂O) |

|---|---|

| 0 | ~59 |

| 20 | ~74 |

| 40 | ~82 |

| 60 | ~90 |

| 80 | ~95 |

This solubility data guides the preparation of saturated solutions for crystallization.

Preparation by Mixing Calcium Chloride Dihydrate and Anhydrous Calcium Chloride

An alternative method involves preparing a salt hydrate PCM by mixing calcium chloride dihydrate (CaCl₂·2H₂O) with anhydrous calcium chloride (CaCl₂) and water to form the hexahydrate system. This method aims to reduce supercooling and improve phase stability:

Mixing ratios: The proportions of CaCl₂·2H₂O and CaCl₂ are carefully controlled to achieve a supersaturated solution that crystallizes into CaCl₂·6H₂O upon cooling.

Supercooling reduction: The presence of CaCl₂·2H₂O acts as a nucleating agent, reducing supercooling significantly. Nano-sized silica (SiO₂) particles may also be added to further suppress supercooling to less than 1 °C.

Preparation steps: A saturated solution is prepared, then mixed with precise amounts of CaCl₂·2H₂O and CaCl₂, followed by controlled cooling to induce crystallization of the hexahydrate.

This method is relatively straightforward and allows fine-tuning of thermal properties by adjusting component ratios.

Use of Additives to Enhance Crystallization and Stability

A major challenge with calcium chloride hexahydrate is its tendency toward supercooling and phase separation during melting and solidification cycles. Research has demonstrated that adding specific nucleating and stabilizing agents during preparation can significantly improve performance:

Strontium chloride hexahydrate (SrCl₂·6H₂O): Adding 0.1–2.0 wt% of SrCl₂·6H₂O acts as a nucleating agent to reduce supercooling. Studies show that 2 wt% SrCl₂·6H₂O can reduce supercooling from 12 °C to nearly 0 °C.

Sodium chloride (NaCl) and potassium chloride (KCl): These salts serve as stabilizers to prevent phase separation. Adding around 5 wt% of NaCl or KCl maintains congruent melting behavior and latent heat stability over multiple thermal cycles.

Fumed silica: Used as a thickening agent to improve the physical stability of the PCM and reduce sedimentation during phase changes.

Extra water: Adding 1–5 wt% additional water beyond the stoichiometric amount can help maintain phase stability.

Table 2. Effects of Additives on Calcium Chloride Hexahydrate PCM Performance

| Additive | Concentration (wt%) | Effect on PCM | Notes |

|---|---|---|---|

| Strontium chloride hexahydrate (SrCl₂·6H₂O) | 0.1–2.0 | Reduces supercooling to ~0 °C | Optimal ~0.3–2.0 wt% |

| Sodium chloride (NaCl) | ~5 | Suppresses phase separation | Maintains latent heat over cycles |

| Potassium chloride (KCl) | ~5 | Suppresses phase separation | Similar effect as NaCl |

| Fumed silica | 0.02–1.0 | Thickening agent | Improves physical stability |

| Extra water | 1–5 | Enhances phase stability | Prevents tetrahydrate formation |

Specialized Preparation Techniques

Cold Finger Method: This technique involves reserving a portion of solid CaCl₂·6H₂O as a nucleation seed, which is added to the melt to initiate crystallization and reduce supercooling during phase transition. While effective, this method requires manual intervention at each cycle, limiting automation and convenience.

Screening of Nucleators: Selection of nucleators is based on either crystallographic similarity ("science law") or empirical testing ("Edison's method") to find compounds that effectively induce nucleation in CaCl₂·6H₂O. SrCl₂·6H₂O is a prime example of a nucleator found through such methods.

Research Findings and Performance Analysis

Thermal Cycling and Stability

Studies involving differential scanning calorimetry (DSC) and thermal cycling (up to 25 cycles or more) show that CaCl₂·6H₂O with optimized additives (SrCl₂·6H₂O + NaCl/KCl) maintains latent heat values around 169–178 J/g with negligible supercooling and phase separation.

Long-term cycling tests (over 2700 cycles) with eutectic mixtures involving CaCl₂·6H₂O and other salts (e.g., magnesium chloride hexahydrate) demonstrate minimal degradation in heat of fusion and melting temperature, highlighting the importance of formulation and preparation for durability.

Crystallographic Verification

- X-ray diffraction (XRD) confirms the crystalline structure of CaCl₂·6H₂O and the effect of additives in maintaining phase purity and preventing the formation of lower hydrates that degrade performance.

Summary Table of Preparation Methods and Key Parameters

| Method | Key Steps | Additives Used | Advantages | Limitations |

|---|---|---|---|---|

| Saturated solution crystallization | Prepare saturated CaCl₂ solution → Cool → Crystallize | None or minimal | Simple, well-established | Supercooling, phase separation |

| Mixing CaCl₂·2H₂O + CaCl₂ | Mix dihydrate and anhydrous salt → Supersaturation → Crystallize | Nano SiO₂ (optional) | Reduced supercooling, easy control | Requires precise ratio control |

| Additive-enhanced preparation | Add SrCl₂·6H₂O, NaCl/KCl, fumed silica → Mix → Crystallize | SrCl₂·6H₂O, NaCl, KCl, silica | Eliminates supercooling, stabilizes phase | More complex formulation |

| Cold Finger Method | Use solid CaCl₂·6H₂O seed → Add to melt → Induce crystallization | Seed crystals | Effective nucleation | Manual operation needed |

Chemical Reactions Analysis

Types of Reactions

Calcium chloride hexahydrate undergoes various types of chemical reactions, including:

Dissociation: In water, it dissociates into calcium ions (Ca²⁺) and chloride ions (Cl⁻).

Hydration and Dehydration: It can lose water molecules upon heating, converting to lower hydrates or anhydrous calcium chloride.

Common Reagents and Conditions

Oxidation and Reduction: Calcium chloride hexahydrate does not typically undergo oxidation or reduction reactions due to its stable ionic nature.

Substitution: It can participate in substitution reactions where chloride ions are replaced by other anions.

Major Products Formed

Hydrated Forms: Depending on the conditions, it can form various hydrated forms such as dihydrate (CaCl₂·2H₂O) and tetrahydrate (CaCl₂·4H₂O).

Anhydrous Calcium Chloride: Upon heating, it can lose all water molecules to form anhydrous calcium chloride (CaCl₂).

Scientific Research Applications

Calcium chloride hexahydrate (CaCl~2~·6H~2~O) is a highly water-soluble crystalline form of calcium chloride, valuable in applications that are compatible with chlorides .

De-Icing and Freezing Point Depression

Calcium chloride hexahydrate is frequently used to prevent ice formation and for de-icing purposes due to its ability to lower the freezing point of water . Solutions of calcium chloride can prevent freezing at temperatures as low as −52 °C (−62 °F), making it suitable as liquid ballast in agricultural implement tires to improve traction in cold climates . As a de-icing agent, it is more effective at lower temperatures compared to sodium chloride and is relatively harmless to plants and soil .

Road Surfacing

Calcium chloride hexahydrate is hygroscopic, meaning it can absorb moisture from the air . When applied as a concentrated solution on dirt roads, it maintains a liquid layer on the surface, effectively suppressing dust formation by keeping fine particles adhered to the road . This reduces the need for grading by up to 50% and the need for fill-in materials by as much as 80% .

Use as a Food Additive

Calcium chloride is used in food processing for several reasons:

- In cheesemaking , it restores the balance between calcium and protein in pasteurized/homogenized milk .

- It is used as an electrolyte in sports drinks and bottled water, adding taste .

- It can be used to flavor pickles without increasing sodium content due to its very salty taste .

- It is used to prevent cork spot and bitter pit on apples when sprayed on trees during the growing season .

The European Union permits calcium chloride as a food additive, identified by the E number E509, used as a sequestrant and firming agent . The U.S. Food and Drug Administration (FDA) considers it as generally recognized as safe (GRAS) .

Medical Applications

Calcium chloride infusions can be administered as an intravenous therapy to prevent hypocalcemia (calcium deficiency) . When taken orally, calcium chloride hexahydrate dissociates into calcium ions (Ca^2+^) in the gastrointestinal tract, which are then efficiently absorbed in the small intestine .

Laboratory and Drying Operations

Calcium chloride hexahydrate is used in drying tubes and to dry kelp for sodium carbonate production . The FDA has approved anhydrous calcium chloride as a packaging aid to maintain dryness .

Metal Reduction Flux

Calcium chloride is utilized as a flux and electrolyte in the FFC Cambridge electrolysis process for titanium production, ensuring the exchange of calcium and oxygen ions between electrodes .

Other Applications

Further uses of calcium chloride hexahydrate include:

- In concrete mixes to accelerate the initial setting, although it is not recommended for reinforced concrete due to the risk of steel rebar corrosion .

- As an additive in plastics and fire extinguishers .

- In blast furnaces to control scaffolding .

- As a thinner in fabric softeners .

- In self-heating cans and heating pads due to its exothermic dissolution .

- As a water hardener in hot tubs to prevent corrosion and foaming .

- To increase the density of solids-free brines in the oil industry and to inhibit swelling clays in drilling fluids .

- In the production of activated charcoal .

Phase Change Material

Mechanism of Action

Calcium chloride hexahydrate exerts its effects primarily through the dissociation of calcium and chloride ions in water. The calcium ions play a crucial role in various physiological processes, including muscle contraction, nerve function, and blood clotting. The chloride ions help maintain osmotic balance and acid-base equilibrium in the body .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares calcium chloride hexahydrate with structurally or functionally analogous chloride hexahydrates, focusing on physicochemical properties, applications, and safety.

Table 1: Comparative Analysis of Calcium Chloride Hexahydrate and Similar Compounds

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

Magnesium chloride hexahydrate shares high hygroscopicity with calcium chloride hexahydrate but is classified as "practically harmless," making it preferable in applications requiring minimal health risks, such as nutritional supplements and hydrogels for drug delivery . While both compounds are used in deicing, magnesium chloride hexahydrate is less effective in extreme cold compared to calcium chloride hexahydrate . It is also a component in artificial saliva formulations, though at lower concentrations than calcium chloride hexahydrate .

Strontium Chloride Hexahydrate (SrCl₂·6H₂O)

Strontium chloride hexahydrate is primarily used in brine solutions for oilfield applications but has a unique role as a nucleating agent for calcium chloride hexahydrate in PCMs. By reducing supercooling to 2°C, it enhances the reliability of calcium chloride hexahydrate in thermal storage systems .

Chromium Chloride Hexahydrate (CrCl₃·6H₂O)

This compound is employed in catalysis and materials research , but its applications diverge significantly from calcium chloride hexahydrate. No data on thermal stability or safety are available in the reviewed literature.

Scandium Chloride Hexahydrate (ScCl₃·6H₂O)

Scandium chloride hexahydrate is a niche compound used in high-performance aluminum-scandium alloys and ceramics . Unlike calcium chloride hexahydrate, it lacks PCM applications but is experiencing market growth (9.7% CAGR) due to demand in advanced material science .

Key Research Findings

- Thermal Stability : Calcium chloride hexahydrate outperforms many hydrated salts in thermal cycling endurance, maintaining functionality over 5,650 cycles .

- Safety : Calcium chloride hexahydrate’s medium-harmful classification contrasts with magnesium chloride hexahydrate’s safer profile, influencing their use in consumer-facing applications .

- Synergistic Use : Strontium chloride hexahydrate’s role as a nucleating agent highlights the interdependence of chloride hexahydrates in optimizing material performance .

Biological Activity

Calcium chloride hexahydrate (CaCl₂·6H₂O) is a highly soluble ionic compound that plays a significant role in various biological processes. This article explores its biological activity, including its physiological roles, therapeutic applications, and safety profile.

Physiological Roles

Calcium is an essential element in the human body, contributing to numerous physiological functions:

- Nervous System Function : Calcium ions are crucial for neurotransmitter release and muscle contraction. They help maintain the resting membrane potential and contribute to action potentials in neurons .

- Cardiac Function : Calcium ions play a vital role in cardiac muscle contraction and are involved in the electrical activity of the heart, influencing heart rate and rhythm .

- Coagulation : Calcium is a key factor in the blood coagulation cascade, facilitating the conversion of prothrombin to thrombin, which is essential for clot formation .

Upon dissolution in water, calcium chloride hexahydrate dissociates into calcium (Ca²⁺) and chloride (Cl⁻) ions. These ions are integral to various physiological mechanisms, including:

- Restoration of Electrolyte Balance : In cases of hyperkalemia (high potassium levels), calcium chloride helps restore normal membrane potential by counteracting the effects of elevated potassium .

- Thermal Regulation : Studies indicate that calcium chloride hexahydrate can be used as a phase change material (PCM) for thermal energy storage due to its ability to absorb and release heat during phase transitions .

Therapeutic Applications

Calcium chloride hexahydrate is utilized in several medical contexts:

- Hypocalcemia Treatment : It is administered intravenously to correct low calcium levels in patients, particularly during surgical procedures or in cases of severe deficiency .

- Antidote for Magnesium Toxicity : It serves as an antidote for magnesium intoxication resulting from overdose .

- Stabilization of Cardiovascular Function : In emergency medicine, it is used to stabilize cardiac function during acute hyperkalemia or calcium channel blocker overdose .

Safety Profile

Calcium chloride hexahydrate is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. However, certain precautions must be considered:

Case Studies

Several research findings highlight the biological activity of calcium chloride hexahydrate:

- Study on Thermal Properties : Research demonstrated that calcium chloride hexahydrate exhibits stable thermal properties when used as a PCM, maintaining consistent phase change temperatures across multiple cycles .

- Clinical Observation : A clinical study indicated that intravenous administration of calcium chloride effectively corrected hypocalcemia in patients undergoing surgery, showcasing its rapid action and efficacy in restoring electrolyte balance .

- Irritation Assessment : An assessment of eye irritation revealed that while anhydrous forms caused severe reactions, hydrated forms like hexahydrate showed only slight to moderate irritation, indicating a safer profile for clinical use .

Q & A

Q. How can researchers determine the purity of calcium chloride hexahydrate in laboratory settings?

Methodological Answer: Purity analysis typically involves gravimetric titration using silver nitrate (AgNO₃) to precipitate chloride ions. The steps include:

Dissolve a pre-weighed sample in deionized water.

Add potassium chromate as an indicator.

Titrate with AgNO₃ until a reddish-brown precipitate (Ag₂CrO₄) forms.

Calculate chloride content via stoichiometry (1:2 molar ratio of CaCl₂·6H₂O to AgNO₃).

Purity is derived by comparing experimental chloride yield to theoretical values (molecular weight: 219.08 g/mol) .

Q. What are the critical storage and handling protocols for calcium chloride hexahydrate to prevent deliquescence in humid conditions?

Methodological Answer:

- Storage: Use airtight containers with desiccants (e.g., silica gel) in humidity-controlled environments (<40% RH).

- Handling: Work in a glovebox or under nitrogen purge to minimize atmospheric exposure.

- Monitoring: Regularly check for clumping or liquefaction, which indicates moisture ingress. Safety data sheets (SDS) emphasize avoiding skin contact due to its hygroscopic and exothermic dissolution properties .

Q. How is calcium chloride hexahydrate utilized in preparing buffer solutions for biological assays?

Methodological Answer: It stabilizes ionic strength in buffers (e.g., Tris-HCl or phosphate buffers) by:

Dissolving CaCl₂·6H₂O in ultrapure water to a specific molarity (e.g., 1 M stock).

Filter-sterilizing (0.22 µm) to remove particulate contaminants.

Adding to buffer systems to maintain calcium-dependent enzyme activity (e.g., proteases).

Note: Hydration state must be accounted for when calculating molar concentrations to avoid experimental errors .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for studying the dehydration kinetics of calcium chloride hexahydrate?

Methodological Answer: A 2³ factorial design evaluates three variables (temperature, pressure, and heating rate) at two levels:

Variables:

- Temperature: 30°C vs. 60°C.

- Pressure: Ambient vs. vacuum (10⁻³ bar).

- Heating rate: 2°C/min vs. 5°C/min.

Response Metrics: Measure mass loss via thermogravimetric analysis (TGA) and crystalline phase changes via XRD.

Statistical Analysis: Use ANOVA to identify significant factors affecting dehydration efficiency. This approach resolves interactions between variables, such as accelerated dehydration under vacuum at higher temperatures .

Q. How can researchers resolve contradictions in reported hygroscopicity data for calcium chloride hexahydrate across studies?

Methodological Answer: Contradictions often arise from uncontrolled environmental variables. To address this:

Standardize Testing Conditions: Use dynamic vapor sorption (DVS) at fixed RH (e.g., 20–80%) and temperature (25°C).

Pre-Treatment: Pre-dry samples to eliminate adsorbed water.

Cross-Validate: Compare data with XRD to confirm hydration state post-experiment.

Meta-Analysis: Systematically review literature to identify methodological outliers (e.g., non-isothermal conditions) .

Q. What theoretical frameworks guide the study of calcium chloride hexahydrate’s dissolution kinetics in mixed-solvent systems?

Methodological Answer: The Debye-Hückel theory and transition-state theory (TST) are commonly applied:

Debye-Hückel: Models ion activity coefficients in aqueous-organic solvents (e.g., water-ethanol mixtures) to predict solubility limits.

TST: Analyzes activation energy for dissolution using Arrhenius plots derived from temperature-dependent kinetic data.

Experimental Validation: Conduct stopped-flow spectrophotometry to measure rate constants under varying solvent ratios. This integrates molecular dynamics simulations to correlate theory with empirical observations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.